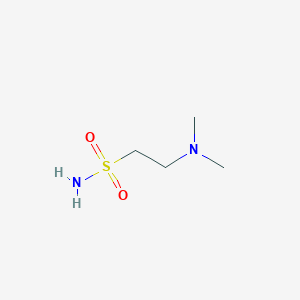
6-Amino-5-hydroxypicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5-hydroxypicolinic acid is a derivative of picolinic acid . It contains a total of 17 bonds, including 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 Pyridine .
Synthesis Analysis
The synthesis of 6-amino-5-carboxamidouracils, which are the main building blocks for the preparation of 8-substituted xanthines, involves the condensation of 5,6-diaminouracil derivatives and various carboxylic acids . The reaction uses a non-hazardous coupling reagent called COMU . The method tolerates a variety of substituted 5,6-diaminouracil and carboxylic acid derivatives as starting compounds, resulting in most cases in more than 80% isolated yield .Molecular Structure Analysis
The molecular structure of 6-Amino-5-hydroxypicolinic acid includes a total of 17 bonds, 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 Pyridine .Chemical Reactions Analysis
Amino acids, including 6-Amino-5-hydroxypicolinic acid, can react with aldehydes to form decarboxylation and/or deamination products . The first step involves the amine condensing with the aldehyde to give an imine or Schiff base . What happens next depends on the relative rates of proton shift and decarboxylation .Aplicaciones Científicas De Investigación
Electrophilic Substitution Reactions : Electrophilic substitution reactions, such as iodination, aminomethylation, and azo-coupling, of 5-hydroxypicolinic acid lead to the formation of 6-substituted derivatives. This indicates potential applications in synthetic chemistry for creating various chemical compounds (Smirnov et al., 1976).
Enzymatic Conversion in Bacteria : The conversion of quinolinic acid to 6-hydroxypicolinic acid by Alcaligenes sp. involves enzymes like quinolinate dehydrogenase and 6-hydroxyquinolinate decarboxylase. These enzymes play a role in hydroxylation and decarboxylation, highlighting potential biotechnological applications in microbial catabolism and biotransformation (Uchida et al., 2003).
Substituent Effects in Hydroxypicolinic Compounds : A study on hydroxypicolinic acids, including 6-hydroxypicolinic acid, using density functional theory, revealed insights into the kinetics and thermodynamics of proton-related reactions. These findings could be relevant for understanding chelation behavior and the design of novel metal complexes (Yasarawan et al., 2016).
Microbial Catabolism of Pyridine Derivatives : The microbial degradation of pyridine derivatives like 5-hydroxypicolinic acid involves monooxygenases and decarboxylases, which can transform these compounds into other useful derivatives. This has implications for environmental bioremediation and the transformation of pyridine derivatives for industrial applications (Qiu et al., 2017; 2018; 2019).
Biodegradation of Picolinic Acid : Research on the biodegradation of picolinic acid, a related compound, by bacteria like Rhodococcus sp. and Alcaligenes faecalis, elucidates the potential use of these bacteria in the bioremediation of environments polluted with pyridine derivatives. The enzymes involved in these pathways could be useful in environmental and industrial applications (Zhang et al., 2019; Qiu et al., 2019).
Propiedades
IUPAC Name |
6-amino-5-hydroxypyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-5-4(9)2-1-3(8-5)6(10)11/h1-2,9H,(H2,7,8)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGZPPDRBLARLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20488225 |
Source


|
| Record name | 6-Amino-5-hydroxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20488225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-hydroxypicolinic acid | |
CAS RN |
61548-53-6 |
Source


|
| Record name | 6-Amino-5-hydroxy-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61548-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-5-hydroxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20488225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzo[d]isoxazol-3-ylmethanamine](/img/structure/B1279938.png)

![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1279944.png)

![3-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1279951.png)

![Benzo[b]furan-2-carboximidic acid ethyl ester hydrochloride](/img/structure/B1279956.png)
![6-Bromothieno[2,3-d]pyrimidine](/img/structure/B1279958.png)


